3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE
Overview
Description
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate is a complex organic compound with a molecular formula of C21H17ClN2O5. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and chlorophenyl derivatives with pyridazine intermediates under controlled conditions. The reaction often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL 6-BENZOYL-2-(4-CHLOROPHENYL)-2,3-DIHYDROPYRIDAZINE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 6-benzoyl-2-phenyl-2,3-dihydropyridazine-3,4-dicarboxylate
- Dimethyl 6-benzoyl-2-(4-methylphenyl)-2,3-dihydropyridazine-3,4-dicarboxylate
Uniqueness
Dimethyl 6-benzoyl-2-(4-chlorophenyl)-2,3-dihydropyridazine-3,4-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to similar compounds.
Properties
IUPAC Name |
dimethyl 6-benzoyl-2-(4-chlorophenyl)-3H-pyridazine-3,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20(26)16-12-17(19(25)13-6-4-3-5-7-13)23-24(18(16)21(27)29-2)15-10-8-14(22)9-11-15/h3-12,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEHVIJCWRKTAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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